4-chloro-N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide
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Overview
Description
4-CHLORO-N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE is a complex organic compound that features a chlorinated benzamide structure with a pyridylcarbonyl hydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazino intermediate: This involves the reaction of 3-pyridylcarbonyl chloride with hydrazine hydrate under controlled conditions to form the hydrazino derivative.
Coupling with 4-chlorobenzoyl chloride: The hydrazino intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-CHLORO-N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-N-(3-NITROPHENYL)BENZAMIDE: Similar structure but with a nitro group instead of the pyridylcarbonyl hydrazino group.
4-CHLORO-N-(2-PYRIDYL)BENZAMIDE: Lacks the hydrazino and carbothioyl groups.
Uniqueness
4-CHLORO-N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE is unique due to the presence of the pyridylcarbonyl hydrazino group, which imparts specific chemical and biological properties that are not observed in simpler analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H11ClN4O2S |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
4-chloro-N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H11ClN4O2S/c15-11-5-3-9(4-6-11)12(20)17-14(22)19-18-13(21)10-2-1-7-16-8-10/h1-8H,(H,18,21)(H2,17,19,20,22) |
InChI Key |
NRGBAEGOAUMRQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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